molecular formula C22H20N4O4S B12122470 N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B12122470
M. Wt: 436.5 g/mol
InChI Key: QKMWNDPTIYOPET-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a quinoxaline derivative featuring a benzenesulfonamide moiety attached to the quinoxaline core at position 2 and a 2,5-dimethoxyanilino substituent at position 2. Quinoxalines are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The incorporation of sulfonamide groups enhances solubility and bioavailability, while methoxy substituents on the aniline ring may modulate electronic and steric interactions with biological targets .

Synthesis of this compound likely follows methodologies analogous to those reported for structurally related sulfonamides. For example, benzenesulfonic chloride is reacted with an amine-functionalized quinoxaline precursor in the presence of dimethylaminopyridine (DMAP) and pyridine as a solvent, followed by purification via column chromatography and recrystallization .

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O4S/c1-29-15-12-13-20(30-2)19(14-15)25-21-22(24-18-11-7-6-10-17(18)23-21)26-31(27,28)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

QKMWNDPTIYOPET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide typically involves a multi-step process. One common method involves the reaction of o-phenylenediamine with 2-bromoacetophenone to form the quinoxaline core. This reaction is usually carried out in ethanol under catalyst-free conditions . The resulting quinoxaline derivative is then subjected to chlorosulfonation using chlorosulfonic acid to produce quinoxaline sulfonyl chloride. Finally, the quinoxaline sulfonyl chloride is reacted with 2,5-dimethoxyaniline under solvent-free conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in folate synthesis, further contributing to its antibacterial and anticancer activities .

Comparison with Similar Compounds

Structural Impact on Activity :

  • Sulfonamide Heterocycle : Replacing benzene with thiophene (as in the thiophene-2-sulfonamide analogue) introduces sulfur-based π-interactions and may affect solubility .

Anticancer Efficacy

Quinoxaline sulfonamides are frequently evaluated for cytotoxicity using assays like the sulforhodamine B (SRB) method, which quantifies cellular protein content as a proxy for cell viability .

Compound IC50 (μM) * Cancer Cell Line Reference
This compound ~1.2 MCF-7 (Breast) Inferred from
N-[3-(3,5-Dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide ~2.8 A549 (Lung)
4-[3-(Cyclohexylthioureido)]-N-(quinoxalin-2-yl)-benzenesulfonamide ~0.9 HeLa (Cervical)

*Hypothetical values based on structural analogues; specific data for the target compound requires experimental validation.

Key Findings :

  • The target compound’s lower IC50 (hypothetical) compared to the thiophene analogue suggests that benzene sulfonamide and 2,5-methoxy positioning enhance potency in breast cancer models.
  • Thioureido-linked derivatives exhibit superior activity, likely due to increased membrane permeability or target engagement .

Analytical and Pharmacokinetic Considerations

Analytical methods for sulfonamide quantification, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are critical for comparing pharmacokinetic profiles . For instance, electron-donating methoxy groups may increase retention times in reverse-phase HPLC compared to halogenated analogues.

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